molecular formula C8H5BrO2 B8301611 5-Bromo-2,2'-bifuran

5-Bromo-2,2'-bifuran

Cat. No.: B8301611
M. Wt: 213.03 g/mol
InChI Key: MYGBJPMYTAZKOC-UHFFFAOYSA-N
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Description

5,5’-Dibromo-2,2’-bifuran (CAS: N/A; molecular formula: C₈H₄Br₂O₂) is a halogenated bifuran derivative synthesized via bromination of 2,2’-bifuran using N-bromosuccinimide (NBS) in benzene or chloroform . This compound is characterized by bromine substituents at the 5 and 5’ positions of the furan rings. It serves as a critical intermediate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate aryl- or alkyl-substituted bifurans . However, 5,5’-dibromo-2,2’-bifuran is highly light-sensitive, undergoing color changes from white to deep blue upon exposure to light, necessitating handling under dark conditions . Its instability contrasts with its tetrabrominated analog, 3,3’,5,5’-tetrabromo-2,2’-bifuran, which exhibits superior stability .

Properties

Molecular Formula

C8H5BrO2

Molecular Weight

213.03 g/mol

IUPAC Name

2-bromo-5-(furan-2-yl)furan

InChI

InChI=1S/C8H5BrO2/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5H

InChI Key

MYGBJPMYTAZKOC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Synthesis : 3,3’,5,5’-Tetrabromo-2,2’-bifuran is synthesized using 4 equivalents of NBS, whereas 5,5’-dibromo-2,2’-bifuran requires only 2 equivalents .
  • Stability : The tetrabromo derivative is air- and light-stable, unlike the dibromo analog, which degrades under light .

Table 1: Physical and Chemical Properties

Compound Molecular Formula Melting Point (°C) Stability Key Reactivity
5,5’-Dibromo-2,2’-bifuran C₈H₄Br₂O₂ Not reported Light-sensitive Suzuki coupling (di-aryl)
3,3’,5,5’-Tetrabromo-2,2’-bifuran C₈H₂Br₄O₂ Not reported Air/light-stable Suzuki coupling (tetra-aryl)

Comparison with Non-Halogenated 2,2’-Bifuran

Key Differences :

  • Synthesis : 2,2’-Bifuran (C₈H₆O₂) is synthesized via copper-mediated oxidative coupling of furan , whereas the dibromo derivative requires subsequent bromination .
  • Reactivity: The non-halogenated parent compound lacks bromine substituents, making it unsuitable for cross-coupling reactions. It primarily serves as a precursor for halogenated derivatives .

Comparison with Alkyl-Substituted Bifurans

Example : 3,3’-Di-n-heptyl-2,2’-bifuran (C₁₈H₂₈O₂) and its brominated derivative, 5,5’-Dibromo-3,3’-di-n-heptyl-2,2’-bifuran (C₁₈H₂₆Br₂O₂) :

  • Solubility : The heptyl chains enhance solubility in organic solvents compared to unsubstituted bifurans.
  • Applications : Alkyl-bifurans are used in materials science for constructing conjugated polymers .

Table 2: Alkyl vs. Aryl Substitutions

Compound Substituents Melting Point (°C) Key Application
5,5’-Bis(2-naphthyl)-2,2’-bifuran Aryl 170–171 Organic electronics
5,5’-Dibromo-3,3’-di-n-heptyl-2,2’-bifuran Alkyl + Br Not reported Polymer synthesis

Comparison with Aryl-Substituted Bifurans

Aryl-substituted bifurans, such as 5,5’-Bis(4-phenoxyphenyl)-2,2’-bifuran (C₃₂H₂₂O₄), are synthesized via Suzuki-Miyaura coupling using 5,5’-dibromo-2,2’-bifuran and arylboronic acids . These compounds exhibit:

  • Higher Melting Points : Ranging from 133°C to 196°C due to rigid aryl groups .
  • Enhanced Stability : Aryl substituents reduce sensitivity to environmental factors compared to halogenated analogs.
  • Applications : Used in optoelectronic materials and as ligands in catalysis .

Comparison with Other Halogenated Bifurans

Example : 5,5’-Dibuthoxy-2,2’-bifuran (isolated from Cordyceps militaris):

  • Bioactivity: Demonstrates antimicrobial effects against Bacillus subtilis and E. coli, unlike non-alkoxy halogenated bifurans .
  • Synthesis : Derived via natural extraction, contrasting with synthetic bromination methods .

Q & A

Q. What are the optimal synthetic conditions for 5-Bromo-2,2'-bifuran, and how do reaction parameters influence yield?

The primary synthesis involves brominating furan using N-bromosuccinimide (NBS) in chloroform with HgCl₂ and Et₃N as catalysts . Key parameters include:

  • Solvent polarity : Chloroform enhances bromine activation.
  • Catalyst ratio : HgCl₂ (0.1–0.3 equiv) minimizes polybrominated by-products (e.g., symmetrical dibrominated polyfurans).
  • Stoichiometry : Excess NBS (>2.2 equiv) reduces selectivity. Monitor reaction progress via TLC (Rf = 0.4 in hexane/EtOAc 8:2) and isolate via silica gel chromatography. Typical yields: 60–75% .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • ¹H NMR (CDCl₃): Coupled furan protons at δ 6.2–6.4 ppm (J = 3.5 Hz).
  • HRMS-ESI : Molecular ion [M+H]⁺ at m/z 229.93 (theoretical: 229.93).
  • FT-IR : C-Br stretch at 560–580 cm⁻¹ confirms bromination . Cross-validate purity with elemental analysis (expected Br%: 34.70).

Q. What storage conditions prevent degradation of this compound?

Store under argon at 0–6°C in amber vials. Avoid humidity (hygroscopicity <1% at 25°C) and UV exposure to prevent debromination. Stability tests show <5% decomposition over 12 months .

Advanced Research Questions

Q. How can conflicting reports on the compound’s thermal stability be resolved?

Perform controlled thermogravimetric analysis (TGA) under nitrogen (heating rate: 2°C/min) to differentiate decomposition pathways. Conflicting data often arise from:

  • Residual solvents (e.g., chloroform inclusion complexes).
  • Polybrominated impurities (detect via GC-MS). Standardize purity (≥98% by HPLC) and use differential scanning calorimetry (DSC) to map phase transitions .

Q. What mechanistic insights explain bromine’s electronic effects in cross-coupling reactions?

DFT calculations (B3LYP/6-311+G(d,p)) reveal bromine’s σ-withdrawing effect directs electrophiles to the α-position. In Suzuki-Miyaura coupling , use Pd(PPh₃)₄ (5 mol%) with Cs₂CO₃ in DMF/H₂O (3:1) at 80°C for 24 hours. Competing homocoupling is suppressed by degassing solvents and anhydrous conditions .

Q. How do synthetic by-products like dibrominated polyfurans form, and how are they separated?

By-products arise from overbromination or radical recombination. Optimize separation using:

  • Reverse-phase HPLC (C18 column, MeCN/H₂O 60:40).
  • Preparative GC (FID detection) for high-purity isolation. Symmetrical dibrominated derivatives show distinct ¹³C NMR signals (δ 120–125 ppm) .

Q. What computational models predict crystallographic packing of this compound derivatives?

Molecular mechanics simulations (COMPASS III force field) model halogen bonding patterns observed in XRD. Validate using Pawley refinement against experimental PXRD data. For polymorph prediction, apply DFT-D3 dispersion corrections .

Q. How can isotopic labeling resolve bromine migration during decomposition?

Use 82Br-labeled analogs tracked via tandem MS/MS. Time-resolved Raman spectroscopy (785 nm) identifies transient Br···O complexes. Compare decomposition kinetics with 5-Chloro analogs to confirm radical-mediated pathways .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionImpact on Yield/Purity
NBS Stoichiometry2.0–2.2 equivPrevents overbromination
HgCl₂ Loading0.2 equivMaximizes selectivity
Reaction Time6–8 hours (RT)Balances conversion/by-product ratio
WorkupSilica gel chromatography (hexane/EtOAc 8:2)Removes polybrominated impurities

Q. Table 2: Diagnostic Spectroscopic Signals

TechniqueKey SignalStructural Insight
¹H NMRδ 6.2–6.4 ppm (doublet, J = 3.5 Hz)Furan ring protons
HRMS-ESIm/z 229.93 [M+H]⁺Confirms molecular formula
FT-IR560–580 cm⁻¹C-Br stretch

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